1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and sulfonyl groups in its structure suggests it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the quinoline ring is functionalized with the desired substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonyl and methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4, HCl) are typically employed.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
- 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole
- 2-Methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
Comparison: Compared to similar compounds, 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO3S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C20H25NO3S/c1-14(2)17-13-20(19(24-4)12-15(17)3)25(22,23)21-11-7-9-16-8-5-6-10-18(16)21/h5-6,8,10,12-14H,7,9,11H2,1-4H3 |
InChI Key |
KLVSQCWNLZYYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.